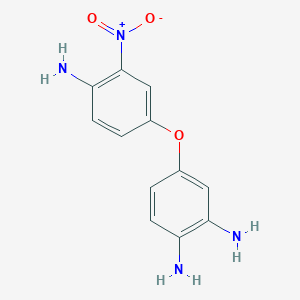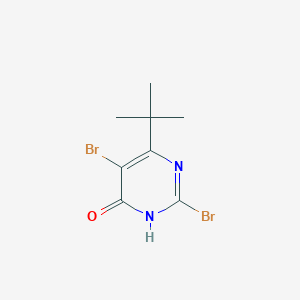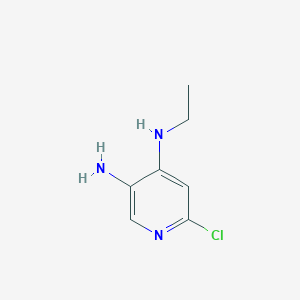![molecular formula C11H16N4O3 B13893033 tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate](/img/structure/B13893033.png)
tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate is an organic compound that features a tert-butyl ester group, a pyrazole ring, and a diazenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate typically involves the reaction of tert-butyl acetoacetate with a diazonium salt derived from 1H-pyrazole-4-amine. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl linkage. The general reaction scheme is as follows:
Formation of Diazonium Salt: 1H-pyrazole-4-amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with tert-butyl acetoacetate in the presence of a base such as sodium acetate to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the diazenyl linkage to an amine group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce amines or hydrazines.
Substitution: Substitution reactions can yield a variety of esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate involves its interaction with molecular targets through its functional groups. The diazenyl linkage can participate in electron transfer reactions, while the ester group can undergo hydrolysis to release active intermediates. The pyrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 3-oxo-2-(3-oxoisobenzofuran-1(3H)-ylidene)butanoate: This compound features a similar tert-butyl ester group but with a different heterocyclic system.
tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a tert-butyl ester group, but with an indole ring system.
Uniqueness
tert-Butyl 3-oxo-2-[1H-pyrazol-4-yldiazenyl]butanoate is unique due to its combination of a pyrazole ring and a diazenyl linkage, which imparts distinct chemical reactivity and potential biological activity. The presence of the tert-butyl ester group also provides stability and facilitates further functionalization.
Propriétés
Formule moléculaire |
C11H16N4O3 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
tert-butyl 3-oxo-2-(1H-pyrazol-4-yldiazenyl)butanoate |
InChI |
InChI=1S/C11H16N4O3/c1-7(16)9(10(17)18-11(2,3)4)15-14-8-5-12-13-6-8/h5-6,9H,1-4H3,(H,12,13) |
Clé InChI |
RIJXCPDUFMYPBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C(=O)OC(C)(C)C)N=NC1=CNN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4S,5R,6S)-6-[(6-bromonaphthalen-2-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13892970.png)
![Thiourea, N-(3-cyanophenyl)-N'-[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B13892980.png)
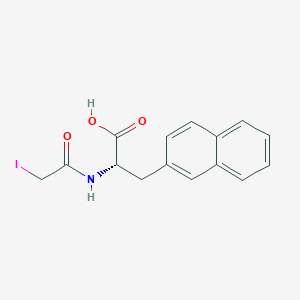
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone](/img/structure/B13892991.png)
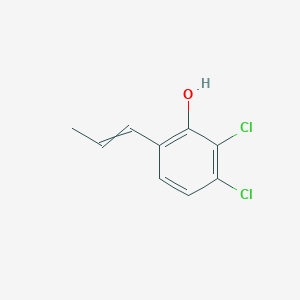
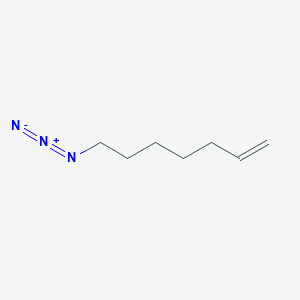
![(1-Ethylpyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B13893013.png)
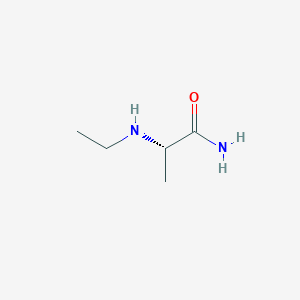
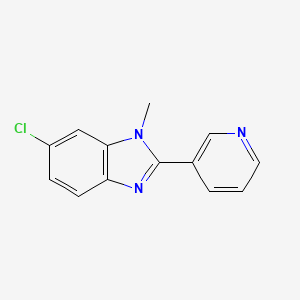
![Ethyl 4-[(quinolin-3-ylmethyl)amino]benzoate](/img/structure/B13893025.png)
